- Preparation of novel polycyclic compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,
Cas no 92945-27-2 (Ethyl 5-Propyl-1H-pyrazole-3-carboxylate)

92945-27-2 structure
Produktname:Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 3-propyl-1H-pyrazole-5-carboxylate
- 3-n-Propylpyrazole-5-carboxylic acid ethyl ester
- Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate
- Ethyl 3-n-propylpyrazole-5-carboxylate
- Ethyl 5-propyl-1H-pyrazole-3-carboxylate
- ETHYL 5-PROPYLPYRAZOLE-3-CARBOXYLATE
- 1H-Pyrazole-3-carboxylic acid, 5-propyl-, ethyl ester
- 5-Propyl-2H-pyrazole-3-carboxylic acid ethyl ester
- ethyl 3-propylpyrazole-5-carboxylate
- 5-propyl-1H-pyrazole-3-carboxylic acid ethyl ester
- PubChem22736
- 3-Propyl
- 3-n-Propylpyrazol-5-carboxylic acid ethyl ester
- Ethyl 3-propyl-1H-5-pyrazole carboxylate
- ALBB-013317
- 92945-27-2
- SCHEMBL1359
- MFCD08700607
- Ethyl5-Propylpyrazole-3-carboxylate
- MB02232
- SUALHSUMUQQLJP-UHFFFAOYSA-N
- Ethyl 3-Propyl-1H-pyrazole-5-carboxylate; Ethyl 3-n-Propylpyrazole-5-carboxylate; Ethyl 5-n-Propyl-1H-pyrazole-3-carboxylate;
- AKOS000135923
- s10518
- MFCD02093950
- AS-15765
- CS-W017103
- AKOS006229760
- SY019799
- EN300-7389973
- AC-4744
- DTXSID40428567
- Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
-
- MDL: MFCD08700607
- Inchi: 1S/C9H14N2O2/c1-3-5-7-6-8(11-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)
- InChI-Schlüssel: SUALHSUMUQQLJP-UHFFFAOYSA-N
- Lächelt: O=C(C1C=C(CCC)NN=1)OCC
- BRN: 7634535
Berechnete Eigenschaften
- Genaue Masse: 182.10600
- Monoisotopenmasse: 182.105527694g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 5
- Komplexität: 173
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Tautomerzahl: 4
- Topologische Polaroberfläche: 55
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.106
- Schmelzpunkt: 48-50°C
- Siedepunkt: 331.1℃ at 760 mmHg
- Flammpunkt: 331.1 °C at 760 mmHg
- PSA: 54.98000
- LogP: 1.53890
- Löslichkeit: Nicht bestimmt
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315; H319; H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Sicherheitshinweise: S22-S24/25
- Gefahrenklasse:IRRITANT
- Lagerzustand:Store at room temperature
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Zolldaten
- HS-CODE:2933199090
- Zolldaten:
China Zollkodex:
2933199090Übersicht:
29331999090. Andere strukturell nicht fusionierte Pyrazolringverbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
29331999090. andere Verbindungen, die einen nicht gebundenen Pyrazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032587-25g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 25g |
¥2239 | 2024-05-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17687-25g |
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98% |
92945-27-2 | 98% | 25g |
¥6418.00 | 2022-10-14 | |
abcr | AB168356-25 g |
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98%; . |
92945-27-2 | 98% | 25g |
€368.00 | 2023-05-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E14720-25g |
Ethyl 5-Propylpyrazole-3-carboxylate |
92945-27-2 | 98% | 25g |
¥2426.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E14720-1g |
Ethyl 5-Propylpyrazole-3-carboxylate |
92945-27-2 | 98% | 1g |
¥179.0 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-279131-1g |
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, |
92945-27-2 | 1g |
¥511.00 | 2023-09-05 | ||
Fluorochem | 047977-1g |
Ethyl 3-n-propylpyrazole-5-carboxylate |
92945-27-2 | 98% | 1g |
£27.00 | 2022-03-01 | |
TRC | E925890-250mg |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 250mg |
$ 52.00 | 2023-09-07 | ||
Apollo Scientific | OR318012-25g |
Ethyl 3-propyl-1H-pyrazole-5-carboxylate |
92945-27-2 | 98% | 25g |
£293.00 | 2025-02-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17687-1g |
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98% |
92945-27-2 | 98% | 1g |
¥488.00 | 2022-10-14 |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Trifluoroacetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, rt
1.2 Reagents: Acetic acid , Hydrazine
1.2 Reagents: Acetic acid , Hydrazine
Referenz
- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamideHecheng Huaxue, 2002, 10(3), 257-259,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide ; 2 °C; 0 °C; 5 °C → 0 °C; 0 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 55 °C; 2 h, 55 °C; 55 °C → 10 °C
1.2 Solvents: Ethyl acetate ; 20 min, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C
1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C
1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2
1.2 Solvents: Ethyl acetate ; 20 min, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C
1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C
1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2
Referenz
- Preparation of pyrazolopyrimidinones for the treatment of impotence, India, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C
Referenz
- Novel hydroxamic acid compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Acetic acid
Referenz
- Synthesis of 4-amino-1-methyl-3-propylpyrazole-5-carboxamideZhongguo Yiyao Gongye Zazhi, 2000, 31(9), 419-420,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C
Referenz
- Preparation of deuterated 3-(dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamides as phosphodiesterase PDE5 inhibitors., United States, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Ethanol
1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Novel process for synthesizing 4-amino-1-methyl-3-propylpyrazolyl-5-formamideJingxi Yu Zhuanyong Huaxuepin, 2004, 12(5), 12-13,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Hydrazine sulfate (1:?) , Sodium hydroxide , Hydrazine hydrate (1:1) Solvents: Water ; 2 h, pH 7, 60 °C
Referenz
- Synthesis of 1H-3-n-propyl-pyrazole-5-carboxylic acid ethyl esterBeijing Gongshang Daxue Xuebao, 2002, 20(4), 11-13,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C
Referenz
- Synthesis of pyrazole-3-carboxylates and pyrazole-1,5-dicarboxylates by one-pot cyclization of hydrazone dianions with diethyl oxalateTetrahedron, 2008, 64(9), 2207-2215,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Catalysts: Diethylamine Solvents: Dimethyl sulfoxide ; 24 h, rt
Referenz
- Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl CompoundsChemistry - A European Journal, 2013, 19(23), 7555-7560,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Catalysts: Pyrrolidine Solvents: Dimethyl sulfoxide ; 12 h, rt
Referenz
- Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound, China, , ,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C
Referenz
- 3-(Dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide derivatives as phosphodiesterase inhibitors, United States, , ,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1)
1.2 Reagents: Sodium carbonate
1.2 Reagents: Sodium carbonate
Referenz
- Process for synthesizing ethyl 5-propylpyrazole-3-carboxylate, China, , ,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C
Referenz
- One-pot synthesis of pyrazole-5-carboxylates by cyclization of hydrazone 1,4-dianions with diethyl oxalateTetrahedron Letters, 2007, 48(20), 3591-3593,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Ethanol
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid
Referenz
- Improved process for the synthesis of 1-methyl-4-nitro-3-propylpyrazole-5-carboxamideZhongguo Yiyao Gongye Zazhi, 2001, 32(7), 319-320,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 0 °C; 8 h, 0 °C → reflux; cooled
Referenz
- Pyrazolo[4,3-d]pyrimidine derivative as highly selective and long-acting PDE5 modulators and their preparation, United States, , ,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide ; 2.5 h, rt; rt → 60 °C; 1 h, 60 °C
1.2 Reagents: Acetic acid , Hydrazine
1.2 Reagents: Acetic acid , Hydrazine
Referenz
- Synthesis of 1-methyl-3-n-propylpyrazole-5-carboxylic acidHuaxue Shijie, 2002, 43(4), 208-210,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 8 h, 0 °C → reflux
Referenz
- Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid ReceptorJournal of Medicinal Chemistry, 2003, 46(18), 3945-3951,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Ethanol
Referenz
- Preparation of N-benzylpyrrole, -pyrazole, and - triazole derivatives as angiotensin II antagonists and as antihypertensives, European Patent Organization, , ,
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Raw materials
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Preparation Products
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Verwandte Literatur
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92945-27-2)Ethyl 5-Propyl-1H-pyrazole-3-carboxylate

Reinheit:99%
Menge:25g
Preis ($):298.0